molecular formula C12H11NO3 B1454059 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid CAS No. 1096790-29-2

4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1454059
CAS No.: 1096790-29-2
M. Wt: 217.22 g/mol
InChI Key: MWVGZRPLEPVDAB-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid (CAS: 1096790-29-2) is a pyrrole-derived compound featuring a carboxylic acid group at the 3-position of the pyrrole ring and a 3-methoxyphenyl substituent at the 4-position. This structure combines the aromaticity of the pyrrole core with the electron-donating methoxy group, making it a candidate for exploration in medicinal chemistry and drug discovery. Its synthesis and applications are often benchmarked against structurally related pyrrole-3-carboxylic acid derivatives .

Properties

IUPAC Name

4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVGZRPLEPVDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

  • Construction of the pyrrole core via condensation or cyclization reactions.
  • Functionalization of the pyrrole ring at specific positions (3 and 4) through cross-coupling or electrophilic substitution.
  • Introduction or conversion of ester groups to carboxylic acids when necessary.

Pyrrole Ring Formation via Isocyanoacetate-Based Cyclization

One efficient approach to prepare substituted pyrroles, including 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid derivatives, involves the use of α-isocyanoacetate synthons. This method is supported by studies on the synthesis of 2,3,4-trisubstituted pyrroles and related heterocycles.

  • Procedure : A condensation reaction between isocyanoacetate esters and suitable aldehydes or amides in the presence of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in chlorobenzene solvent at room temperature leads to the formation of substituted pyrrole esters.
  • Advantages : This method allows for regioselective substitution and high yields of pyrrole derivatives.
  • Example : The reaction of 4-(4-methylbenzylidene)-2-phenyloxazol-5(4H)-ones with isocyanoacetate under DBU catalysis yields ethyl 4-(N-acetylbenzamido)-3-(p-tolyl)-1H-pyrrole-2-carboxylate analogues, which can be further modified.

Suzuki-Miyaura Cross-Coupling for Aryl Substitution at the 4-Position

The installation of the 3-methoxyphenyl group at the 4-position of the pyrrole ring is commonly achieved through Suzuki-Miyaura cross-coupling reactions involving a bromopyrrole intermediate.

  • Key Steps :
    • Preparation of 4-bromo-3-carboxypyrrole esters as coupling partners.
    • Use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) under mild conditions.
    • Coupling with 3-methoxyphenylboronic acid or its derivatives.
  • Activation Strategy : Ortho-group activation (e.g., cyano or formyl groups) on the pyrrole ring facilitates the cross-coupling efficiency by stabilizing the intermediate and enhancing reactivity.
  • Outcome : This method yields this compound esters, which can be hydrolyzed to the corresponding acids.

Hydrolysis of Pyrrole Esters to Carboxylic Acids

Following the formation of the ester intermediate, hydrolysis to the free carboxylic acid is typically carried out under basic or acidic conditions.

  • Conditions :
    • Treatment with aqueous sodium hydroxide or potassium hydroxide in a mixed solvent system (e.g., dioxane-water) at room temperature or mild heating.
    • Acidification of the reaction mixture to precipitate the carboxylic acid.
  • Purification : The acid is isolated by filtration, washing, and drying under vacuum to yield high-purity this compound.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield & Purity Remarks
Pyrrole ring formation Condensation of isocyanoacetate with aldehydes/amides Isocyanoacetate esters, DBU, chlorobenzene, rt High yields (~70-80%) Regioselective synthesis of substituted pyrroles
Aryl substitution at 4-position Suzuki-Miyaura cross-coupling 4-bromopyrrole esters, 3-methoxyphenylboronic acid, Pd(PPh3)4 catalyst, base Moderate to high (~70-80%) Ortho activation enhances coupling efficiency
Ester hydrolysis Base-catalyzed hydrolysis NaOH or KOH, dioxane-water, rt to mild heat High (~60-90%) Acidification yields carboxylic acid
Optional enantioselective hydrogenation Chiral catalyst hydrogenation Chiral catalysts, moderate conditions High enantiomeric purity More common for pyrrolidine analogs

Research Findings and Notes

  • The ortho activation of substituents on the pyrrole ring significantly improves the efficiency of Suzuki-Miyaura cross-coupling, which is critical for installing the 3-methoxyphenyl group.
  • The isocyanoacetate-based pyrrole synthesis offers a versatile and high-yielding route to functionalized pyrroles, including those bearing carboxylic acid groups after hydrolysis.
  • Purification techniques such as silica gel filtration and recrystallization from aqueous ethanol enhance the purity of the final compound.
  • The methodologies are adaptable for the synthesis of analogues with varied substitution patterns, enabling structure-activity relationship studies for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is its potential as an antimicrobial agent. Research indicates that derivatives of pyrrole, including this compound, exhibit significant antibacterial and antifungal properties.

Case Study: Antimicrobial Screening

A study synthesized various pyrrole derivatives and evaluated their antimicrobial activities against several Gram-positive and Gram-negative bacteria, as well as fungi. The synthesized compounds demonstrated varying degrees of inhibition, with some exhibiting potent activity comparable to standard antibiotics like tetracycline. The presence of the methoxy group was found to enhance the antimicrobial efficacy, making it a promising candidate for further development in therapeutic applications .

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
8a2018
8b2522
8c3025

Antioxidant Properties

This compound also exhibits antioxidant properties. A related study evaluated a pyrrole hybrid compound that demonstrated improved antioxidant activity compared to its parent structures. This suggests that the methoxy substitution enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Drug Design and Development

The structural characteristics of this compound make it an attractive scaffold for drug design. Its ability to form stable interactions with biological targets can be exploited in developing new pharmaceuticals.

In Silico Studies

Computational studies have been conducted to assess the drug-likeness of this compound based on Lipinski’s rule of five, indicating good oral bioavailability potential. This positions it as a viable lead compound for further modifications aimed at enhancing pharmacological profiles .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science due to its unique electronic properties stemming from its heterocyclic structure. Research into pyrrole derivatives has shown promise in organic electronics, including applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Organic Electronics

A recent study highlighted the synthesis of pyrrole-based polymers that incorporate this compound into their structure, resulting in materials with enhanced conductivity and stability for use in electronic devices .

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent (Position) Functional Group (Position) Key Properties/Activities
4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid 3-methoxyphenyl (4) Carboxylic acid (3) Potential pharmacological applications
4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester 4-chlorophenyl (4) Methyl ester (3) Higher lipophilicity (logP)
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid 3-chlorophenyl (4) Carboxylic acid (2) Drug discovery applications
4-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid 4-fluorophenyl (4) Carboxylic acid (3) Enhanced binding affinity (electronegative F)
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate trifluoromethyl (4) Methyl ester (3) Electron-withdrawing effects; antitumor potential
4-(6-Chloro-pyridin-3-yl)-1H-pyrrole-3-carboxylic acid 6-chloro-pyridin-3-yl (4) Carboxylic acid (3) Heterocyclic substituent; improved target interactions
1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid ethyl (1), methyl (2), phenyl (4) Carboxylic acid (3) Increased lipophilicity; metabolic stability

Physicochemical Properties

  • Solubility and Lipophilicity : The free carboxylic acid group in this compound improves water solubility compared to ester derivatives (e.g., methyl esters in ).
  • Electronic Effects : Methoxy (electron-donating) vs. chloro/fluoro (electron-withdrawing) groups modulate reactivity. For example, the trifluoromethyl group in reduces electron density, altering binding kinetics.

Biological Activity

4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrole ring substituted with a methoxyphenyl group and a carboxylic acid functionality. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, a series of pyrrole-3-carboxylate derivatives were synthesized and tested for their antimicrobial properties, showing effectiveness against resistant strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMicrobial StrainActivity (MIC μg/mL)
This compoundStaphylococcus aureus12
Escherichia coli15
Candida albicans10

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. A study assessed various pyrrole derivatives for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The results indicated that certain derivatives exhibited selective inhibition of COX-2, suggesting potential as anti-inflammatory agents .

Table 2: Inhibition of COX Enzymes by Pyrrole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound3070
Other derivative A2560
Other derivative B2050

The mechanism of action for the biological activities of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. For instance, its ability to inhibit COX enzymes suggests that it may interfere with the arachidonic acid pathway, thus modulating inflammation .

Case Studies

Several case studies have demonstrated the efficacy of pyrrole derivatives in preclinical models:

  • Antimicrobial Efficacy : A study involving a series of synthesized pyrrole derivatives showed that compounds similar to this compound significantly reduced bacterial load in infected animal models.
  • Anti-inflammatory Effects : In vivo experiments indicated that treatment with this compound resulted in decreased edema in models of acute inflammation, supporting its potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?

  • Methodology : The synthesis of pyrrole-carboxylic acid derivatives often involves condensation, cyclization, or functional group modifications. For example, describes the preparation of similar compounds using palladium or copper catalysts and solvents like DMF or toluene, which are critical for achieving high yields (e.g., 94–95% yields via amide formation) . Cyclopropane-containing analogs () highlight the importance of stepwise functionalization (e.g., 60–68% yields via cyclopropane ring formation), suggesting that temperature control and catalyst selection are key .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESIMS) are essential. provides a template for interpreting 1^1H NMR data (e.g., δ 13.99 ppm for NH protons in DMSO-d6d_6) and ESIMS (e.g., m/z 311.1 for [M+1]+^+) . High-resolution mass spectrometry (HRMS) and HPLC purity analysis (e.g., 97.34% purity in ) further validate structural integrity .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

  • Methodology : Safety Data Sheets (SDS) for structurally related compounds ( ) recommend:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
  • Storage : In airtight containers away from heat and light, with temperature monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or mass spectrometry data when synthesizing derivatives of this compound?

  • Methodology : Contradictions often arise from impurities or tautomeric forms. For example:

  • NMR Discrepancies : Compare observed chemical shifts with computational predictions (e.g., uses crystallography to resolve ambiguities in pyrrole ring substitution patterns) .
  • Mass Spectrometry : Use HRMS to distinguish between isobaric species (e.g., confirms molecular formulas via ESIMS) .

Q. What strategies are recommended for designing analogs of this compound to explore structure-activity relationships (SAR)?

  • Methodology :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., trifluoromethyl in ) or heterocycles (e.g., pyridine in ) to modulate electronic properties .
  • Bioisosteric Replacement : Replace the methoxyphenyl group with bioisosteres like pyridyl ( ) to enhance solubility or target binding .
  • Crystallographic Validation : Use single-crystal X-ray diffraction ( ) to confirm 3D conformations critical for activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
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4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

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